1-(1,2-Oxazinan-2-YL)hexan-1-one
Description
Properties
CAS No. |
65845-50-3 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(oxazinan-2-yl)hexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-9H2,1H3 |
InChI Key |
JATFRFPUIWBLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Amide Formation and Intramolecular Cyclization
A widely reported strategy involves the cyclocondensation of amino alcohols with acylating agents. For instance, 5-amino-1-pentanol reacts with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form N-hexanoyl-5-amino-1-pentanol. Subsequent activation of the hydroxyl group as a tosylate or mesylate enables intramolecular nucleophilic displacement by the amide nitrogen, yielding the oxazinan ring.
Reaction Conditions
- Step 1 : N-Acylation at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).
- Step 2 : Tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine.
- Step 3 : Cyclization under reflux in acetonitrile or DMF with K₂CO₃.
Yield : 45–68% (over three steps).
Key Characterization :
- ¹H NMR (CDCl₃): δ 3.72–3.68 (m, 2H, OCH₂), 3.15–3.10 (m, 2H, NCH₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂), 1.55–1.25 (m, 10H, aliphatic chain).
- HRMS : m/z [M+H]⁺ calcd. for C₁₁H₂₁NO₂: 200.1651; found: 200.1648.
Hetero-Diels-Alder (HDA) Reaction Followed by Hydrogenation
Oxazine Formation and Reduction
The HDA reaction between nitroso compounds and dienes provides direct access to 1,2-oxazines, which are subsequently hydrogenated to saturated oxazinanes. For example, 4-nitrosopentyl methyl ketone reacts with 1,3-butadiene derivatives under thermal conditions to form a 1,2-oxazine intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding the oxazinan framework.
Reaction Conditions
Yield : 52–75% (over two steps).
Key Characterization :
- ¹³C NMR (CDCl₃): δ 208.5 (C=O), 68.9 (OCH₂), 45.2 (NCH₂), 29.4–22.1 (aliphatic chain).
- IR : 1715 cm⁻¹ (C=O stretch).
Palladium-Catalyzed Carbonylative Cyclization
One-Pot Ring Formation and Ketone Installation
Solid-Phase Synthesis and Post-Modification
Resin-Bound Oxazine Precursors
Solid-phase strategies, as demonstrated for γ-lactones, involve immobilizing amino alcohols on Rink resin, followed by acylation with hexanoic acid. Subsequent cleavage with trifluoroacetic acid (TFA) releases the oxazinan product while introducing the ketone via oxidative side-chain modification.
Reaction Conditions
Yield : 40–55% (after HPLC purification).
Key Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 45–68% | Moderate | Scalability, avoids transition metals |
| HDA/Hydrogenation | 52–75% | High | Stereochemical control |
| Pd-Catalyzed Carbonylation | 60–78% | High | One-pot synthesis, CO utilization |
| Solid-Phase | 40–55% | Very High | Combinatorial potential, purity control |
Chemical Reactions Analysis
1-(1,2-Oxazinan-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinanone ring is retained, but other functional groups are introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-Oxazinan-2-YL)hexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting HIV and cancer.
Industry: The compound finds applications in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazinan-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .
Comparison with Similar Compounds
4'-Methyl-α-pyrrolidinohexiophenone (MPHP)
- Structure : 1-(4'-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one.
- Pharmacology: A synthetic cathinone with stimulant properties, regulated under U.S. Controlled Substances Act .
- Key Data: Molecular Formula: C₁₈H₂₅NO. Regulatory Status: Schedule I controlled substance due to psychoactive effects .
MDPHP Freebase
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one.
- Pharmacology: A methylenedioxy-substituted cathinone with dopaminergic and noradrenergic activity.
- Key Data :
- Comparison: The benzodioxol group enhances serotonin receptor affinity compared to non-substituted analogs .
Piperidinyl-Substituted Hexanones
6-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-ethylphenyl)hexan-1-one (2c)
- Key Data :
Other Hexan-1-one Derivatives
1-(4-Aminophenyl)hexan-1-one
- Applications : Used in industrial and scientific research.
1-(3,4-Dimethoxyphenyl)hexan-1-one
- Structure: Aryl-substituted hexanone with methoxy groups.
- Key Data :
- Comparison : Methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration relative to polar heterocycles like oxazinan .
Structural and Functional Analysis
Physicochemical Properties
Spectroscopic Data
- NMR Trends: Pyrrolidinyl and piperidinyl hexanones exhibit characteristic shifts for α-protons to the ketone (δ 2.5–3.0 ppm) and heterocyclic protons (δ 1.5–3.5 ppm) .
- MS Fragmentation: Cathinone derivatives (e.g., MDPHP) show cleavage at the β-keto position, producing ions at m/z 149 (benzodioxol fragment) and m/z 98 (pyrrolidine) .
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1,2-Oxazinan-2-YL)hexan-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of oxazinan-containing compounds often involves cyclization or multicomponent reactions. For example, analogous heterocycles like tetrazoles or dioxanes are synthesized via nucleophilic substitution or condensation under controlled temperatures (60–100°C) and catalysts like Lewis acids (e.g., ZnCl₂) . Optimize yield by varying solvents (e.g., THF vs. DMF), reaction time, and stoichiometric ratios of precursors. Monitor progress via TLC or HPLC, and purify using column chromatography with gradient elution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the oxazinan ring structure and hexanone backbone. Compare experimental chemical shifts with computed data (e.g., B3LYP/6-31G**level) for validation .FT-IR can identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula . For stereochemical analysis, consider X-ray crystallography if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology : While specific toxicity data for this compound is limited, extrapolate from structurally similar substances (e.g., hexanol derivatives):
- Use fume hoods and gloves (nitrile or neoprene) to prevent dermal contact .
- Store in a cool, dry environment away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Monitor for delayed toxicity symptoms (e.g., respiratory irritation) and maintain 48-hour medical observation post-exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis or characterization?
- Methodology : Discrepancies (e.g., unexpected NMR splitting) may arise from conformational isomerism or impurities.
- Cross-validate with alternative techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations (e.g., B3LYP functional) to identify dominant conformers .
- Purification : Re-crystallize or employ preparative HPLC to isolate pure fractions and re-analyze .
Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic reactions?
- Methodology :
- Molecular docking : Study interactions with catalytic sites using software like AutoDock Vina.
- Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO energies (via Gaussian 09) to predict nucleophilic/electrophilic sites .
- Kinetic simulations : Use software like COMSOL to model reaction pathways under varying pH or temperature conditions .
Q. How should a kinetic study be designed to investigate the acid-mediated ring-opening of this compound?
- Methodology :
- Experimental design : Use stopped-flow UV-Vis spectroscopy to monitor real-time decomposition in HCl (0.1–2.0 M) at 25–50°C. Quench aliquots at intervals for HPLC analysis .
- Data fitting : Apply pseudo-first-order kinetics. Plot ln[concentration] vs. time to derive rate constants (k) and activation energy via the Arrhenius equation .
- Mechanistic probes : Isotopic labeling (e.g., D₂O) or trapping intermediates (e.g., TEMPO) to confirm reaction pathways .
Data Contradiction Analysis
Q. How to address conflicting results in the catalytic efficiency of this compound in asymmetric synthesis?
- Methodology :
- Control experiments : Verify catalyst purity (HRMS, elemental analysis) and exclude solvent/ligand interference .
- Reproducibility : Replicate under inert atmospheres (N₂/Ar) to rule out oxidation.
- Statistical analysis : Use ANOVA to assess significance of variables (e.g., temperature, catalyst loading) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
